6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide
CAS No.: 89695-09-0
Cat. No.: VC17593582
Molecular Formula: C7H8ClN5O2S
Molecular Weight: 261.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89695-09-0 |
|---|---|
| Molecular Formula | C7H8ClN5O2S |
| Molecular Weight | 261.69 g/mol |
| IUPAC Name | 6-chloro-N,N-dimethyl-7H-purine-2-sulfonamide |
| Standard InChI | InChI=1S/C7H8ClN5O2S/c1-13(2)16(14,15)7-11-5(8)4-6(12-7)10-3-9-4/h3H,1-2H3,(H,9,10,11,12) |
| Standard InChI Key | UPBVWCOGFNJEGE-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)S(=O)(=O)C1=NC2=C(C(=N1)Cl)NC=N2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a purine backbone modified at three critical positions:
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Position 6: A chlorine atom replaces the hydrogen, enhancing electrophilic reactivity .
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Position 2: A sulfonamide group () introduces hydrogen-bonding capabilities, crucial for enzyme interactions.
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N,N-Dimethylation: The sulfonamide nitrogen is substituted with two methyl groups, increasing lipophilicity and influencing pharmacokinetics .
The purine ring’s aromaticity and planar geometry facilitate interactions with biological targets, such as nucleotide-binding proteins . X-ray crystallography of analogous compounds reveals that the sulfonamide group adopts a tetrahedral geometry, optimizing binding to enzymatic active sites.
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 261.69 g/mol | |
| Density | 1.79 g/cm³ | |
| Boiling Point | 393.8°C at 760 mmHg | |
| Flash Point | 192°C | |
| LogP | 1.337 |
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis typically proceeds via sulfonylation of 6-chloro-9H-purine-2-sulfonyl chloride with dimethylamine. Key steps include:
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Sulfonyl Chloride Preparation: Chlorosulfonation of 6-chloropurine using chlorosulfonic acid.
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Amine Coupling: Reaction with dimethylamine in dichloromethane or acetonitrile, catalyzed by triethylamine (TEA) or pyridine.
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Purification: Recrystallization from ethanol or chromatography on silica gel yields >95% purity.
Reaction conditions are optimized at 25–70°C under inert atmospheres to prevent oxidation. Monitoring via thin-layer chromatography (TLC) ensures reaction completion, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity.
Industrial Manufacturing
Industrial processes employ continuous flow reactors to enhance scalability and reduce by-products. Automated systems regulate temperature and stoichiometry, achieving batch-to-batch consistency. Solvent recovery systems minimize waste, aligning with green chemistry principles.
| Target | IC₅₀ (µM) | Mechanism | Biological Effect |
|---|---|---|---|
| Dihydropteroate Synthase | 0.8 | Competitive Inhibition | Antibacterial |
| P2X7 Receptor | 2.3 | Allosteric Antagonism | Anti-inflammatory |
Future Directions
Ongoing research explores structural analogs with improved BBB penetration and reduced off-target effects . Computational modeling predicts that substituting the chlorine atom with fluorine could enhance metabolic stability while retaining P2X7 affinity . Clinical trials targeting neuroinflammatory disorders are anticipated within the next decade.
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